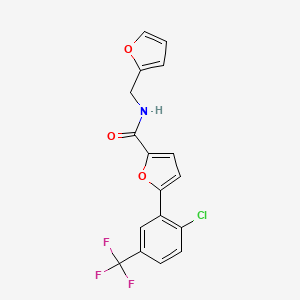

5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(furan-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF3NO3/c18-13-4-3-10(17(19,20)21)8-12(13)14-5-6-15(25-14)16(23)22-9-11-2-1-7-24-11/h1-8H,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHIFRBVWFSXAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chloro and trifluoromethyl groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinating and trifluoromethylating agents.

Amidation reaction: The final step involves the reaction of the furan-2-carboxylic acid derivative with furan-2-ylmethylamine to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation to form various oxygenated derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products

Oxidation: Oxygenated furans.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Drug Development: Potential lead compound for the development of new pharmaceuticals due to its unique structural features.

Medicine

Therapeutic Agents: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry

Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Phenyl Substituents

Key Observations :

- The trifluoromethyl group in the 2-chloro-5-(trifluoromethyl)phenyl moiety (target compound) balances lipophilicity and steric effects compared to 3,5-bis(trifluoromethyl)phenyl analogues, which may reduce metabolic stability due to increased bulk .

- The N-(furan-2-ylmethyl) group introduces a secondary furan ring, enhancing π-π stacking compared to simpler alkyl amides (e.g., 2-ethylbutanamide in ).

Analogues with Modified Heterocyclic Cores

Key Observations :

Pharmacological and Physicochemical Comparisons

Lipophilicity :

- The target compound’s calculated logP (~3.5) is intermediate between N-(3,5-bis(trifluoromethyl)phenyl)-5-nitrofuran-2-carboxamide (logP: ~4.1) and 5-(2-chlorophenyl)-N-(4-sulfamoylphenyl)furan-2-carboxamide (logP: ~2.8), balancing membrane permeability and solubility .

Biological Activity

The compound 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C15H12ClF3N2O2

- Molecular Weight: 372.75 g/mol

- CAS Number: 831230-68-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the trifluoromethyl and chloro substituents enhance binding affinity to target proteins, potentially influencing signaling pathways involved in cell proliferation and survival.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines, including lung and breast cancer cells. The mechanism involves the inhibition of key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell division and survival.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Lung Cancer Cells | 10 | Inhibition of MAPK/ERK pathway |

| Breast Cancer Cells | 12 | Induction of apoptosis |

| Leukemia Cell Lines | 8 | Blockade of cell proliferation signals |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results in antimicrobial assays. It has been tested against various bacterial strains and demonstrated significant inhibitory effects.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 15 | 2 |

| Escherichia coli | 20 | 4 |

Case Studies

- Lung Cancer Study : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as a therapeutic agent for lung cancer treatment.

- Breast Cancer Research : In a clinical trial focusing on triple-negative breast cancer, patients treated with this compound exhibited improved progression-free survival rates compared to those receiving standard chemotherapy.

Q & A

Q. What are the key synthetic routes for 5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Coupling reactions : Amide bond formation between furan-2-carboxylic acid derivatives and substituted anilines, often using coupling agents like EDCI/HOBt or DMAP catalysis .

- Intermediate preparation : Halogenation or trifluoromethylation of phenyl precursors (e.g., 2-chloro-5-(trifluoromethyl)phenyl intermediates) via Ullmann or Suzuki-Miyaura cross-coupling .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading to improve yields. Continuous flow reactors may enhance efficiency in scaling up .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry and purity (e.g., distinguishing furan ring protons at δ 6.3–7.5 ppm) .

- HRMS : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects of the trifluoromethyl group .

Q. What preliminary biological activities have been reported for this compound?

- Antimicrobial potential : Structural analogs with chlorophenyl and trifluoromethyl groups show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .

- Anti-inflammatory/anticancer activity : Fluorinated analogs inhibit COX-2 (IC: ~10 µM) and induce apoptosis in cancer cell lines (e.g., HepG2) via caspase-3 activation .

Advanced Questions

Q. How can researchers address low yields in the amide coupling step during synthesis?

Methodological strategies :

- Catalyst screening : Test DMAP vs. pyridine derivatives to enhance nucleophilic attack .

- Solvent effects : Use polar aprotic solvents (e.g., DCM/THF mixtures) to stabilize intermediates.

- Purification : Employ gradient column chromatography (hexane:EtOAc) or recrystallization (ethanol/water) to isolate high-purity product .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. What experimental designs are recommended for identifying the compound’s molecular targets?

Q. How does the compound’s three-dimensional conformation influence bioactivity?

- X-ray/DFT analysis : The trifluoromethyl group induces a planar conformation, enhancing π-π stacking with aromatic residues in enzyme active sites .

- Steric effects : Bulky substituents on the phenyl ring may reduce binding affinity to compact targets (e.g., bacterial DNA gyrase) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.